Product packaging for (3-Methoxypyridin-4-yl)methanol(Cat. No.:CAS No. 102074-60-2)

(3-Methoxypyridin-4-yl)methanol

Cat. No.: B028673
CAS No.: 102074-60-2
M. Wt: 139.15 g/mol
InChI Key: BAHUOCIALOMKRJ-UHFFFAOYSA-N
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Description

(3-Methoxypyridin-4-yl)methanol is a versatile pyridine derivative highly valued in organic and medicinal chemistry research. This compound serves as a crucial multifunctional building block, particularly in the synthesis of more complex molecules. Its structure, featuring both a methanol group and a methoxy substituent on the pyridine ring, makes it an ideal precursor for constructing active pharmaceutical ingredients (APIs) and other biologically active compounds. As a key synthetic intermediate, this chemical is typically employed in reactions where the hydroxymethyl group can be further functionalized, such as through oxidation, esterification, or etherification. Its primary research applications lie in early-stage drug discovery and development, where it is used to create compound libraries for screening or to build specific molecular architectures. The presence of the methoxy group can significantly influence the electronic properties and binding affinity of the resulting molecules. This product is provided with a guaranteed purity of >98.0% (by GC) and is supplied as a solid. As with many research chemicals, it may be air-sensitive; we recommend storing it in a cool, dark place, preferably under inert gas conditions to ensure long-term stability. Please Note: this compound is intended for research and development use only in a laboratory setting. It is strictly for industrial applications or scientific research and is not approved for diagnostic, therapeutic, medicinal, or edible use in humans or animals. All sales are final, and buyers assume responsibility for confirming product identity and/or purity for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B028673 (3-Methoxypyridin-4-yl)methanol CAS No. 102074-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxypyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-4-8-3-2-6(7)5-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHUOCIALOMKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600123
Record name (3-Methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102074-60-2
Record name (3-Methoxypyridin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of Pyridylmethanols with Methoxy Substituents

Nucleophilic Reactions and Substitution Pathways of Hydroxymethyl and Methoxy (B1213986) Groups

The functional groups of (3-Methoxypyridin-4-yl)methanol offer distinct sites for nucleophilic reactions. The hydroxymethyl group behaves as a typical primary alcohol, while the methoxy group can, under specific conditions, act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The hydroxyl group of the hydroxymethyl moiety is itself a poor leaving group (OH⁻). Therefore, its participation in nucleophilic substitution reactions requires conversion into a more effective leaving group. masterorganicchemistry.com This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). masterorganicchemistry.comkhanacademy.org The reaction involves treating the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270). youtube.com This transformation does not alter the stereochemistry at the carbon atom and converts the hydroxyl group into a group that is readily displaced by a wide range of nucleophiles. masterorganicchemistry.com

The methoxy group at the C-3 position can also be a target for nucleophilic substitution, a less common but valuable transformation. Research has demonstrated that the 3-methoxy group of 3-methoxypyridine (B1141550) can be displaced by amine nucleophiles. This reaction is achieved under metal-free conditions using a combination of sodium hydride (NaH) and lithium iodide (LiI), which activates the substrate for amination. This provides a direct pathway to 3-aminopyridine (B143674) derivatives from readily available methoxypyridines.

Intermediates such as (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol are utilized in the synthesis of ulcer inhibitors, highlighting the industrial relevance of substitution pathways in functionalized pyridylmethanols. researchgate.net

Functional GroupReaction TypeReagentsProductPurpose
Hydroxymethyl Conversion to Tosylatep-Toluenesulfonyl chloride (TsCl), Pyridine(3-Methoxypyridin-4-yl)methyl tosylateActivate hydroxyl as a good leaving group
Hydroxymethyl Conversion to MesylateMethanesulfonyl chloride (MsCl), Pyridine(3-Methoxypyridin-4-yl)methyl mesylateActivate hydroxyl as a good leaving group
Methoxy Nucleophilic AminationAmine (e.g., Piperidine), NaH, LiI3-Amino-4-(hydroxymethyl)pyridine derivativeDirect substitution of the methoxy group

Mechanisms of C-C Bond Formation in Pyridylmethanol Synthesis

The synthesis of the this compound structure relies on key carbon-carbon bond-forming reactions to construct the substituted pyridine framework. While the final step to obtain the methanol (B129727) is typically a reduction of a carbonyl group (e.g., an aldehyde or ester), the formation of that precursor involves strategic C-C bond formation.

One of the most fundamental methods for constructing pyridine rings is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. youtube.com This multicomponent reaction forms a dihydropyridine (B1217469) intermediate that is subsequently oxidized to the aromatic pyridine ring, establishing the core C-C and C-N bonds of the heterocycle in a single process. youtube.com

For pre-formed pyridine rings, late-stage functionalization is a powerful tool. Palladium-mediated cross-coupling reactions are instrumental in forming C-C bonds at specific positions. For instance, in a synthetic approach toward magellanine-type alkaloids, a key step involved the direct functionalization of the C4 position of a complex methoxypyridine derivative to install a vinyl group, showcasing a sophisticated C-C bond formation. nih.gov Similarly, other metal-catalyzed reactions, such as Suzuki-Miyaura couplings, are widely used to introduce aryl or vinyl substituents onto the pyridine ring. organic-chemistry.org

Metal-free approaches for C-C bond formation are also gaining prominence. The reaction of O-triflated pyridine N-oxides with N-alkylated indoles allows for the metal-free arylation at the C2 position of the pyridine ring. researchgate.net Additionally, reversible C-C bond formation has been observed in iron complexes where coordinated pyridine ligands undergo radical coupling to form dimers, representing an unconventional method of creating a C-C bond between two pyridine units. nih.govacs.org

C-C Formation StrategyReaction TypeReactantsKey Features
Hantzsch Synthesis Condensation/OxidationAldehyde, β-Ketoester, AmmoniaBuilds the pyridine ring from acyclic precursors. youtube.com
Palladium-Catalyzed Coupling Cross-CouplingPyridine-triflate, Vinyl stannaneForms C(sp²)-C(sp²) bonds at specific positions. nih.gov
Metal-Free Arylation Electrophilic AttackO-Triflated Pyridine N-oxide, IndoleAvoids transition metals for C-C bond formation. researchgate.net
Radical Coupling DimerizationCoordinated Pyridine LigandsReversible C-C bond formation via radical intermediates. nih.govacs.org

Influence of Methoxy Group on Pyridine Ring Basicity and Reactivity

The methoxy group at the C-3 position significantly modulates the electronic properties of the pyridine ring, affecting both its basicity and its reactivity towards electrophiles and nucleophiles. Its influence is a combination of two opposing electronic effects: an inductive effect and a resonance effect. stackexchange.com

The oxygen atom of the methoxy group is more electronegative than carbon, leading to an inductive withdrawal of electron density (-I effect) from the pyridine ring through the sigma bond. nih.govstackexchange.com This effect tends to decrease the electron density on the ring and at the nitrogen atom, thereby reducing the basicity of the pyridine. For example, the pKa of the 2-methoxypyridinium ion is 3.06, which is significantly lower than the 5.23 pKa of the unsubstituted pyridinium (B92312) ion, indicating reduced basicity due to the -I effect. nih.gov This inductive deactivation also makes the ring less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov

Conversely, the lone pairs on the oxygen atom can be delocalized into the aromatic system through resonance (+R effect), donating electron density to the ring. stackexchange.com This effect is most pronounced at the ortho and para positions. For a substituent at C-3, resonance donation primarily increases electron density at C-2, C-4, and C-6. This resonance donation can stabilize cationic intermediates formed during electrophilic attack, making the ring more reactive than would be predicted from induction alone and directing incoming electrophiles to these positions. stackexchange.com

Electronic EffectDescriptionImpact on BasicityImpact on Reactivity
Inductive Effect (-I) Withdrawal of electron density by the electronegative oxygen atom via σ-bonds. nih.govDecreases basicity by reducing electron density on the nitrogen. nih.govDeactivates the ring towards electrophilic attack. nih.gov
Resonance Effect (+R) Donation of electron density from oxygen lone pairs into the π-system. stackexchange.comCan slightly counteract the inductive effect.Activates the ring (ortho/para positions) for electrophilic attack. stackexchange.com

Investigations into Regioselectivity and Chemoselectivity in Pyridine Functionalization

The functionalization of this compound presents significant challenges in controlling regioselectivity and chemoselectivity due to the multiple reactive sites. The outcome of a reaction is determined by the interplay between the inherent reactivity patterns of the pyridine ring and the directing effects of the methoxy and hydroxymethyl substituents.

Regioselectivity of Ring Functionalization: The pyridine ring has an intrinsic reactivity pattern. It is susceptible to nucleophilic attack at the C-2 and C-4 positions because the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.comyoutube.com Conversely, electrophilic attack is generally disfavored but, when it occurs, tends to happen at the C-3 position to avoid placing a positive charge adjacent to the electron-withdrawing nitrogen. stackexchange.com

The methoxy group at C-3, being an ortho, para-director, strongly activates the C-2, C-4, and C-6 positions for electrophilic attack. This creates a directing-group conflict and opportunity. For an incoming electrophile, there is competition between the C-4 position (activated by methoxy) and the C-2/C-6 positions (activated by methoxy and adjacent to nitrogen). In practice, directed ortho-metalation is often used to achieve high regioselectivity. For instance, lithiation of 3-methoxypyridine has been shown to occur selectively at the C-2 position, guided by the coordinating ability of the methoxy group. researchgate.net Similarly, silylation of 4-methoxypyridine (B45360) occurs at the C-3 position (ortho to the methoxy group). nih.gov

The generation of pyridyne intermediates offers another route to regioselective functionalization. The formation of a 3,4-pyridyne from a 3-chloro-2-alkoxypyridine, followed by nucleophilic addition, can lead to the regioselective installation of a substituent at the C-4 position. rsc.org

Chemoselectivity: Chemoselectivity involves differentiating between the various functional groups. For instance, when using a strong organometallic reagent, one must consider whether it will deprotonate the alcohol, add to the C=N bond, or perform a metal-halogen exchange if a halogen is present. The synthesis of complex methoxypyridine-derived modulators often relies on sequential, chemoselective reactions, such as N-formylation followed by nucleophilic substitution on a side chain, without affecting the pyridine core. nih.gov

Reaction TypePosition AttackedInfluencing FactorsExample
Nucleophilic Attack C-2, C-4Stabilization of intermediate by nitrogen. stackexchange.comChichibabin amination. youtube.com
Electrophilic Attack C-3 (on unsubstituted pyridine)Avoids destabilized cationic intermediate. stackexchange.comNitration of pyridine.
Directed Metalation C-2 (on 3-methoxypyridine)Coordination to the methoxy group. researchgate.netLithiation with LiTMP. researchgate.net
Pyridyne Trapping C-4 (from 3,4-pyridyne)Electronic bias of the pyridyne intermediate. rsc.orgGrignard addition to a 3,4-pyridyne. rsc.org

Metal-Free Catalysis in Pyridylmethanol Transformations

In recent years, there has been a significant shift towards developing transition-metal-free catalytic systems for the functionalization of heterocycles like pyridine, driven by the need for more sustainable and cost-effective synthetic methods. jiaolei.groupresearchgate.net These approaches often leverage the inherent reactivity of the pyridine ring or employ organocatalysts, main-group reagents, or photochemical methods.

A prominent example is the direct C-H functionalization of pyridines. One such strategy involves the activation of the pyridine ring with a Lewis acid, such as BF₃·OEt₂. This enhances the electrophilicity of the ring, facilitating a completely C4-regioselective nucleophilic attack by a phosphine (B1218219) oxide anion to yield 4-phosphonated pyridines after oxidation. acs.org

Another powerful metal-free technique is the use of aryne intermediates in multicomponent coupling reactions. This allows for the direct C2-functionalization of pyridines in a transition-metal-free protocol, leading to complex products in a single step. nih.gov Metal-free C-C bond formation can also be achieved by reacting O-triflated pyridine N-oxides with nucleophiles like indoles, which proceeds through a highly reactive intermediate without the need for a metal catalyst. researchgate.net

Furthermore, C-H functionalization can be achieved using radical processes. Formaldehyde (B43269) has been used as both a solvent and a carbon source to insert a methylene (B1212753) bridge between two imidazo[1,5-a]pyridine (B1214698) molecules in a metal-free C(sp²)-H functionalization reaction. acs.org The development of these metal-free methods provides powerful tools for modifying complex molecules and for the late-stage functionalization of pharmaceuticals, avoiding potential contamination with residual transition metals. nih.govjiaolei.group

Applications of 3 Methoxypyridin 4 Yl Methanol and Analogues in Complex Molecule Synthesis

Building Blocks for Pharmaceutical and Agrochemical Intermediates

(3-Methoxypyridin-4-yl)methanol and its structural relatives are valuable building blocks in the synthesis of pharmaceutical and agrochemical intermediates. The pyridine (B92270) moiety is a prevalent heterocycle in a vast number of FDA-approved drugs and natural products, including vitamins and alkaloids. lifechemicals.comrsc.org The functional groups on this compound allow for its integration into larger molecules through various chemical transformations.

A notable example of a related compound's application is (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol hydrochloride, which serves as a key intermediate in the preparation of ulcer inhibitors such as 2-[(4-alkoxypyrid-2-yl)methylthio]benzimidazoles. rsc.org Similarly, (3-Aminopyridin-4-yl)methanol is a crucial building block in the development of pharmaceuticals, particularly those aimed at treating neurological disorders. rsc.org The synthesis of such intermediates often relies on robust and efficient methods that can be scaled for industrial production. For instance, novel synthetic routes for compounds like 3-fluoropyridine-2-methanol have been developed to provide cost-effective and simple processes for large-scale manufacturing.

The versatility of the pyridine scaffold is further highlighted by its presence in numerous agrochemicals, where it contributes to the biological activity of insecticides, herbicides, and fungicides. numberanalytics.com The development of synthetic methodologies to access functionalized pyridines is therefore of significant interest for both the pharmaceutical and agrochemical industries. nih.gov

Compound NameCAS NumberApplication
This compound102074-60-2Building block for complex molecules
(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol675198-19-3Intermediate for ulcer inhibitors
(3-Aminopyridin-4-yl)methanol138116-34-4Intermediate in the synthesis of pharmaceuticals for neurological disorders

Design and Synthesis of Drug Candidates Featuring the Aryl(pyridyl)methanol Core

The aryl(pyridyl)methanol core is a privileged scaffold in drug discovery, and this compound and its analogues are instrumental in the design and synthesis of novel drug candidates. The unique three-dimensional arrangement of substituents on this core allows for precise interactions with biological targets.

A compelling example is the development of gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. nih.gov In an effort to improve the drug-like properties of a lead compound, researchers incorporated a 3-methoxypyridine (B1141550) B-ring into a tetracyclic scaffold. This modification led to a nearly 3-fold improvement in activity for inhibiting the production of Aβ42, with an IC50 value of 60 nM. nih.gov The methoxypyridine motif was also shown to enhance aqueous solubility, a critical parameter for drug development. nih.gov

Furthermore, the (4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl group, a close analogue of this compound, is a key component of CPI-1205, a potent and selective inhibitor of the histone methyltransferase EZH2. mdpi.com This compound has been investigated in Phase I clinical trials for B-cell lymphomas, underscoring the therapeutic potential of this scaffold. mdpi.com The design of such drug candidates often involves extensive structure-activity relationship (SAR) studies, where the substitution pattern on the pyridine ring is systematically varied to optimize potency and selectivity. mdpi.com

Drug Candidate/AnalogueTargetTherapeutic AreaKey Structural Feature
Methoxypyridine-derived GSMGamma-secretaseAlzheimer's Disease3-Methoxypyridine B-ring
CPI-1205EZH2B-cell Lymphomas(4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl
Pyridopyridine derivativesFMS kinaseCancerPyridopyridine core

Advanced Synthetic Strategies for Natural Product Scaffolds

The synthesis of natural products often presents significant challenges due to their complex and highly functionalized structures. Advanced synthetic strategies are continuously being developed to access these intricate molecular architectures, and functionalized pyridines like this compound can serve as valuable building blocks in these endeavors. The pyridine ring is a common motif in a variety of natural products, including alkaloids. rsc.org

While the direct incorporation of this compound into a total synthesis may not be widely documented, the general strategies for constructing pyridine-containing natural products highlight the potential utility of such a building block. Modern synthetic methods focus on the modular and efficient assembly of substituted pyridines. nih.gov These approaches often involve cascade reactions, cycloadditions, or transition metal-catalyzed cross-coupling reactions to build the pyridine core with precise control over the substitution pattern. numberanalytics.comnih.gov

Strategies such as diverted total synthesis (DTS) and function-oriented synthesis (FOS) aim to not only achieve the total synthesis of a natural product but also to generate analogues for structure-activity relationship studies. nih.gov In this context, readily available and functionalized building blocks are crucial. The methoxy (B1213986) and methanol (B129727) groups of this compound offer synthetic handles that can be exploited in these advanced synthetic campaigns to explore the chemical space around a natural product scaffold. The biosynthesis of many psychoactive natural products also involves intricate enzymatic transformations that can inspire new synthetic approaches. rsc.org

Development of High-Throughput Synthesis Libraries and Automated Library Generation

The demand for new drug candidates has driven the development of high-throughput synthesis (HTS) and automated library generation. These technologies enable the rapid synthesis of large and diverse collections of compounds for biological screening. The pyridine scaffold is a popular choice for inclusion in these libraries due to its prevalence in known drugs and its favorable physicochemical properties. nih.govnih.gov

While specific examples of using this compound in large-scale library synthesis are not extensively reported, the methodologies for creating pyridine-based libraries are well-established. For instance, a diboration-electrocyclization sequence has been employed to generate a range of pyridine-fused boronic ester building blocks that are amenable to high-throughput synthesis, leading to biaryl and ether-linked compound libraries. nih.govnih.govnih.gov This approach allows for the rapid generation of structural diversity from a common set of starting materials. nih.gov

Automated platforms are increasingly used to perform these synthetic transformations, which significantly accelerates the drug discovery process. nih.gov The combination of high-throughput synthesis with rapid in vitro testing allows for the efficient exploration of structure-activity relationships and the optimization of lead compounds. nih.gov The functional groups on this compound make it a suitable candidate for inclusion in such library synthesis efforts, where it can be readily modified to generate a wide array of derivatives.

Utilization in Chemical Biology and Proteomic Research

Chemical biology and proteomics rely on the use of specialized chemical tools to probe biological systems. Functionalized small molecules, including those with pyridine scaffolds, are frequently employed as fluorescent probes, affinity labels, and other molecular tools to study proteins and cellular processes.

Pyridine-based fluorescent probes have been developed for the detection of metal ions and for cellular imaging. rsc.orgresearchgate.netnih.gov For example, an imidazo[1,2-a]pyridine-functionalized xanthene has been designed as a fluorescent probe for the naked-eye detection of Hg2+ and has been successfully applied in cell imaging. rsc.org The pyridine moiety in these probes can play a role in coordinating to the target analyte and modulating the photophysical properties of the fluorophore.

Coordination Chemistry and Ligand Development with Pyridylmethanol Scaffolds

Design Principles for Pyridylmethanol-Based Ligands

The design of effective pyridylmethanol-based ligands hinges on several key principles that dictate their coordination affinity, selectivity, and the functionality of the resulting metal complexes. These principles are rooted in the electronic and structural features of the ligand scaffold.

The pyridine (B92270) nitrogen atom acts as a primary coordination site, a good sigma-donor, while the alcoholic oxygen of the methanol (B129727) group can also coordinate to a metal center, typically after deprotonation to form an alkoxide. The relative position of these two groups is crucial. In (3-Methoxypyridin-4-yl)methanol, the meta and para positioning of the methoxy (B1213986) and methanol groups, respectively, relative to the pyridine nitrogen, influences the electronic properties of the ring and the steric accessibility of the donor atoms.

Key design principles for pyridylmethanol-based ligands include:

Chelate Ring Size: The arrangement of donor atoms determines the size of the chelate ring formed upon complexation. Ligands that form five- or six-membered chelate rings with a metal ion generally exhibit enhanced stability, an effect known as the chelate effect. For this compound, bidentate coordination involving the pyridine nitrogen and the methanol oxygen would lead to a four-membered ring, which is generally less stable. Therefore, it is more likely to act as a monodentate ligand through the pyridine nitrogen or as a bridging ligand.

Steric Hindrance: The substituents on the pyridine ring can introduce steric hindrance that influences the coordination geometry and the stability of the complex. The methoxy group at the 3-position in this compound can influence the approach of a metal ion and the orientation of other ligands in the coordination sphere.

Electronic Effects: The electronic properties of the substituents on the pyridine ring modify the electron density on the nitrogen atom, thereby affecting its donor capacity. The methoxy group is an electron-donating group through resonance, which increases the basicity of the pyridine nitrogen and enhances its ability to coordinate to metal ions.

Preorganization: The concept of preorganization refers to designing a ligand that has a conformation closely matching the geometry it will adopt in the metal complex. rsc.org This minimizes the entropic penalty of complexation, leading to higher stability. rsc.org While this compound is a relatively simple molecule, its rotational freedom around the C-C and C-O bonds means it is not highly preorganized.

These design principles are fundamental to tailoring ligands for specific applications, such as catalysis or the development of molecular devices.

Metal Complexation Studies and Spectroscopic Characterization of Complexes

While specific complexation studies for this compound are not extensively documented in publicly available literature, the behavior of related pyridyl alcohol ligands provides a strong basis for predicting its coordination chemistry. The complexation of pyridylmethanol ligands with various transition metals, such as ruthenium, iron, copper, and rhenium, has been investigated. conicet.gov.arresearchgate.net

The formation of metal complexes with pyridylmethanol ligands can be monitored and characterized using a variety of spectroscopic techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination of the ligand to the metal center. Upon complexation, the C=N stretching vibration of the pyridine ring and the C-O stretching vibration of the alcohol group are expected to shift to different frequencies. These shifts provide evidence of coordination and can offer insights into the strength of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the structure of the diamagnetic metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon complexation provide information about the coordination site and the electronic environment of the complex.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex. The appearance of new absorption bands, particularly in the visible region, often indicates the formation of a complex and can be attributed to d-d transitions or charge-transfer bands.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. uni-muenchen.de

The table below summarizes the expected spectroscopic changes upon complexation of a hypothetical metal with this compound, based on general observations for similar pyridylmethanol complexes.

Spectroscopic TechniqueExpected Observations for this compound Complex
Infrared (IR) Spectroscopy Shift in the ν(C=N) stretching frequency of the pyridine ring. Shift in the ν(C-O) stretching frequency of the methanol group.
¹H NMR Spectroscopy Downfield or upfield shifts of the pyridine and methanol proton signals.
¹³C NMR Spectroscopy Changes in the chemical shifts of the carbon atoms in the pyridine ring and the methanol group.
UV-Visible Spectroscopy Appearance of new absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer transitions.

Applications of Pyridylmethanol Complexes in Catalysis

Complexes of pyridyl-containing ligands are widely explored for their catalytic activity in a range of organic transformations. rsc.org The versatility of the pyridylmethanol scaffold allows for the fine-tuning of the steric and electronic environment around the metal center, which is crucial for catalytic performance. While specific catalytic applications of this compound complexes are not well-documented, the general catalytic potential of this class of compounds can be inferred.

Potential catalytic applications for metal complexes incorporating pyridylmethanol ligands include:

Oxidation Reactions: Metal complexes can act as catalysts for the oxidation of alcohols, alkenes, and other organic substrates. The choice of metal and the ligand design can influence the selectivity and efficiency of these reactions.

Reduction Reactions: Pyridylmethanol complexes of transition metals can also be employed as catalysts in hydrogenation and transfer hydrogenation reactions.

C-C Coupling Reactions: Palladium and nickel complexes with pyridyl-based ligands are known to be effective catalysts for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The electronic properties of the this compound ligand could influence the reactivity of the metal center in these catalytic cycles.

The catalytic activity of a hypothetical complex, [M( this compound)₂Cl₂], can be evaluated in a model reaction, such as the oxidation of a secondary alcohol to a ketone. The results would be compared to those obtained with other pyridyl-based ligands to assess the influence of the 3-methoxy substituent.

Catalyst SystemModel ReactionPotential Outcome
[Ru(this compound)₂Cl₂]Aerobic oxidation of 1-phenylethanolFormation of acetophenone, with yield and selectivity dependent on reaction conditions.
[Pd(this compound)₂(OAc)₂]Suzuki coupling of phenylboronic acid and bromobenzeneFormation of biphenyl, with the ligand influencing catalyst stability and turnover number.

Development of Photochemical Molecular Devices Using Pyridyl Derivatives

The development of molecular-level devices that can perform specific functions upon stimulation by light is a rapidly growing area of research. rsc.orgresearchgate.net Pyridyl derivatives are attractive components for such photochemical molecular devices due to their rich photophysical and photochemical properties when complexed with suitable metal ions, particularly those of the platinum group and rhenium. conicet.gov.arrsc.orgresearchgate.net

The core concept involves the absorption of light by a chromophoric unit, which can be the metal complex itself, leading to an excited state. This excited state can then undergo various processes, such as energy transfer, electron transfer, or conformational changes, which constitute the function of the molecular device. rsc.orgresearchgate.net

While this compound itself is not a traditional chromophore for visible light, its complexes with certain metal ions can exhibit interesting photochemical properties. For instance, ruthenium(II) and rhenium(I) complexes with polypyridyl ligands are well-known for their luminescence and photo-redox activity. The electronic properties of the this compound ligand, particularly the electron-donating methoxy group, can modulate the energy levels of the molecular orbitals in the complex, thereby influencing its absorption and emission properties.

The design of a simple photochemical molecular device could involve a multicomponent system, or a supramolecule, where a this compound-containing metal complex acts as a photosensitizer. Upon light absorption, the excited complex could transfer energy or an electron to another component of the supramolecule, triggering a specific response.

Component of Molecular DeviceRoleExample
PhotosensitizerAbsorbs light and initiates the photochemical process.A [Ru(bpy)₂( this compound)]²⁺ complex (bpy = 2,2'-bipyridine).
Electron Donor/AcceptorParticipates in photoinduced electron transfer.A covalently linked organic moiety with appropriate redox potential.
Signaling UnitReports the state of the device, often through a change in fluorescence or color.A fluorescent molecule whose emission is quenched or enhanced by the process.

The extension of the concept of a device to the molecular level holds promise for applications in information processing, sensing, and ultimately, the development of molecular computers. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of Pyridylmethanols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For (3-Methoxypyridin-4-yl)methanol, ¹H-NMR and ¹³C-NMR spectra would provide definitive evidence for its structure.

¹H-NMR spectroscopy would reveal the chemical environment of each proton in the molecule. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂-) group, and the methoxy (B1213986) (-OCH₃) group. The aromatic protons would appear as doublets or multiplets in the downfield region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling constants determined by their position relative to the nitrogen atom and the methoxy and methanol (B129727) substituents. The methylene protons of the methanol group would likely appear as a singlet, and the methoxy protons would also present as a sharp singlet.

¹³C-NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 100-160 ppm). The methoxy carbon would appear around δ 55-60 ppm, while the methylene carbon of the methanol group would be found further upfield.

While detailed experimental NMR data for this compound is not available in the cited literature, the table below outlines the expected proton and carbon environments based on its structure.

Table 1: Expected NMR Resonances for this compound

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Pyridine Ring CHDownfield (e.g., 7.0-8.5)Aromatic Region (e.g., 110-155)Shifts depend on substitution pattern.
Pyridine Ring C-ON/AAromatic Region (e.g., 150-165)Quaternary carbon, no attached proton.
Pyridine Ring C-CH₂OHN/AAromatic Region (e.g., 140-150)Quaternary carbon, no attached proton.
Methylene (-CH₂OH)Mid-field (e.g., 4.5-5.0)Upfield (e.g., 60-65)Position influenced by adjacent aromatic ring and OH group.
Methoxy (-OCH₃)Mid-field (e.g., 3.8-4.2)Upfield (e.g., 55-60)Typically a sharp singlet.
Hydroxyl (-OH)VariableN/AShift is concentration and solvent dependent.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights from its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would confirm its elemental formula, C₇H₉NO₂. The calculated monoisotopic mass is 139.063328530 Da. nih.gov The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion ([M+H]⁺) at the corresponding mass-to-charge ratio (m/z) would verify the compound's identity.

Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Common fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen atom from the methanol group to form a stable oxonium ion.

Loss of the hydroxyl radical (•OH).

Cleavage of the C-C bond between the pyridine ring and the methanol group to form a pyridyl-containing fragment.

Loss of formaldehyde (B43269) (CH₂O) from the molecular ion.

Table 2: Key Mass Spectrometry Data for this compound

Property Value Source
Molecular FormulaC₇H₉NO₂ nih.gov
Molecular Weight139.15 g/mol nih.gov
Monoisotopic Mass139.063328530 Da nih.gov
Predicted [M+H]⁺140.07060 m/z uni.lu
Predicted [M+Na]⁺162.05254 m/z uni.lu

Note: Predicted m/z values are for the isomeric compound (4-methoxypyridin-3-yl)methanol (B38547) but are expected to be identical for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Properties

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its alcohol, methoxy, and pyridine functionalities. Key expected absorptions include a broad O-H stretching band for the alcohol, C-O stretching bands for the alcohol and the ether, aromatic C=C and C=N stretching vibrations from the pyridine ring, and aromatic and aliphatic C-H stretching bands. youtube.comcolostate.edunasa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The pyridine ring in this compound constitutes a chromophore that absorbs UV light. The spectrum would likely display absorption maxima (λ_max) corresponding to π → π* and n → π* transitions characteristic of heteroaromatic systems. The exact positions of these maxima are influenced by the substituents on the ring and the solvent used for analysis.

Although specific experimental spectra for this compound are not detailed in the provided search results, the table below summarizes the expected characteristic IR absorptions.

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH)O-H Stretch3200-3600 (broad)
Aromatic C-HC-H Stretch3000-3100
Aliphatic C-H (-CH₂, -CH₃)C-H Stretch2850-3000
Pyridine RingC=C and C=N Stretch1450-1600
Alcohol/Ether C-OC-O Stretch1050-1250

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable crystal of this compound could be grown, XRD analysis would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This technique would confirm the planarity of the pyridine ring and the spatial orientation of the methoxy and methanol substituents relative to the ring.

Currently, there is no publicly available crystal structure data for this compound in the searched literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions.

This compound, in its neutral, ground-state form, is a diamagnetic molecule. All its electrons are paired in bonding or non-bonding orbitals. Therefore, it does not possess any unpaired electrons and is EPR-silent . This technique would not be applicable for the characterization of the compound itself, but it could be used to study radical ions or metal complexes derived from it.

Computational Chemistry and Theoretical Investigations of Substituted Pyridylmethanols

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. Calculations based on this theory, particularly using Density Functional Theory (DFT), allow for the detailed examination of the electronic structure of substituted pyridylmethanols. Key aspects of these investigations include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's reactivity and stability. A smaller energy gap generally indicates a molecule that is more easily polarized, more reactive, and softer. nih.govresearchgate.net Conversely, a larger gap suggests greater stability and lower reactivity. nih.govresearchgate.net For substituted pyridylmethanols, the positions and electron-donating or -withdrawing nature of substituents on the pyridine (B92270) ring significantly influence the energies of these frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Pyridyl Methanol (B129727) Derivatives (Illustrative Data) Note: This table presents illustrative data based on typical findings for related compounds, as specific data for (3-Methoxypyridin-4-yl)methanol is not available in the cited literature.

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their three-dimensional structure. Conformational analysis is a computational technique used to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies.

For pyridylmethanol derivatives, the key flexible bonds are typically the C-C bond connecting the hydroxymethyl group to the pyridine ring and the C-O bond of the methoxy (B1213986) group. Rotation around these bonds can lead to various conformers with different energies. Computational methods, such as molecular mechanics and quantum mechanical calculations, are employed to map the potential energy surface as a function of these torsional angles. nih.gov This allows for the identification of local and global energy minima, which correspond to the most probable conformations of the molecule. nih.gov

In a study on the anti-ulcer drug pirenzepine, which features a related pyridobenzodiazepine core, computational methods were used to calculate conformational energies as a function of important torsional angles. nih.gov The results showed that the calculated minimum energy conformations were in good agreement with the experimentally determined crystal structures. nih.gov Such analyses are crucial for understanding how these molecules might interact with biological targets, as the bioactive conformation may not necessarily be the global minimum energy structure.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is an invaluable tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. nih.gov By analyzing the electronic properties and calculating the energies of reactants, transition states, and products, it is possible to map out the most likely pathways a reaction will follow. nih.govarxiv.org

For substituted pyridylmethanols, reactivity predictions often involve identifying the most nucleophilic and electrophilic sites in the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful for this purpose, as they visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) highlight electron-poor areas susceptible to nucleophilic attack. ijcce.ac.ir

Furthermore, computational methods can be used to model entire reaction pathways, such as the dehydrogenation of methanol on a catalyst surface or the functionalization of the pyridine ring. acs.orgrsc.org For example, DFT calculations have been used to investigate the mechanism of methanol dehydrogenation on various surfaces, identifying the most favorable reaction pathway and calculating the activation barriers for each step. rsc.org These theoretical insights can guide the development of more efficient catalysts and synthetic methodologies. nih.gov

Theoretical Characterization of Optical and Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the optical and electronic properties of molecules, such as their UV-Vis absorption spectra. researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light (λmax). ijcce.ac.irresearchgate.net

For substituted pyridines, the electronic absorption spectra are influenced by the nature and position of the substituents. researchgate.net A computational study on 6-arylated-pyridin-3-yl methanol derivatives demonstrated a good agreement between the TD-DFT calculated λmax values and those obtained experimentally. researchgate.net This validates the use of theoretical methods in predicting and interpreting the optical properties of these compounds.

Beyond simple absorption spectra, computational methods can also be used to calculate nonlinear optical (NLO) properties. dtic.mil Molecules with large hyperpolarizabilities are of interest for applications in optoelectronics and photonics. Theoretical calculations can screen potential candidates and provide insights into the structure-property relationships that govern NLO activity. researchgate.netdtic.mil

Table 2: Comparison of Experimental and Theoretically Calculated Absorption Maxima (λmax) for Substituted Pyridyl Methanol Derivatives (Illustrative Data) Note: This table presents illustrative data based on typical findings for related compounds, as specific data for this compound is not available in the cited literature.

Analysis of Intermolecular Interactions and Self-Assembly

In the solid state, the properties of a molecular crystal are determined not only by the characteristics of the individual molecules but also by the way they are arranged and interact with each other. Computational methods are crucial for analyzing these intermolecular interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces. acs.orgacs.org

For this compound, the hydroxyl group and the pyridine nitrogen are potential sites for hydrogen bonding, which would play a significant role in its crystal packing. The methoxy group could also participate in weaker hydrogen bond interactions. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. mdpi.comnih.gov

The study of self-assembly, where molecules spontaneously organize into ordered structures, is another area where computational investigations are highly valuable. nih.gov By understanding the intermolecular forces at play, it is possible to predict how substituted pyridylmethanols might self-assemble in different environments. This knowledge is important for crystal engineering, where the goal is to design crystals with specific desired properties. acs.org For example, the formation of different crystal structures (polymorphs) or co-crystals can be influenced by the interplay of various intermolecular interactions, which can be modeled and predicted using computational techniques. acs.org

Emerging Research Frontiers and Future Directions in Pyridylmethanol Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the need to minimize environmental impact and improve process efficiency. Green chemistry principles are increasingly being applied to the synthesis of pyridine (B92270) derivatives, moving away from traditional methods that often involve harsh conditions and hazardous materials. rasayanjournal.co.inuniroma1.it Key areas of development include the use of environmentally benign solvents, renewable catalysts, and energy-efficient reaction protocols like microwave-assisted synthesis. nih.govresearchgate.net

Recent research has highlighted several innovative green synthetic routes applicable to pyridylmethanol scaffolds:

Microwave-Assisted Synthesis: This technique has been recognized as a green chemistry tool that can significantly accelerate reaction times, increase yields, and simplify workup procedures compared to conventional heating methods. nih.govresearchgate.net

Novel Catalysts: There is a move towards using heterogeneous, reusable, and non-toxic catalysts. For instance, activated fly ash has been reported as an efficient and eco-friendly catalyst for synthesizing imidazo[1,2-a]pyridines, a related class of pyridine derivatives. bhu.ac.in

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and sustainable alternative to traditional chemical synthesis. nih.gov A one-pot biocatalytic process has been demonstrated for the preparation of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant microbial cells, showcasing a simpler and more sustainable route than multi-step organic protocols. rsc.org Such enzymatic approaches could be adapted for the stereoselective synthesis of chiral pyridylmethanols.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

ParameterTraditional Synthesis MethodsGreen Synthetic Methodologies
CatalystsOften rely on toxic, heavy, or precious metals (e.g., Pd, Ru). beilstein-journals.orgUtilize reusable heterogeneous catalysts (e.g., activated fly ash) bhu.ac.in, biocatalysts (enzymes, whole cells) rsc.org, or metal-free catalysts.
SolventsFrequently use hazardous and volatile organic solvents (e.g., DMF, chlorinated solvents).Employ environmentally friendly solvents like water, ethanol, or ionic liquids, and solvent-free conditions. nih.govijpsonline.com
Energy InputOften require high temperatures and long reaction times, leading to high energy consumption.Use of energy-efficient techniques like microwave irradiation nih.govresearchgate.net and ultrasound, often at lower temperatures and with shorter reaction times. nih.gov
ProcessMulti-step syntheses with intermediate purification, generating significant waste (low atom economy).One-pot, multicomponent reactions that improve efficiency and reduce waste. nih.govresearchgate.net
ByproductsCan produce stoichiometric amounts of toxic byproducts.Designed to minimize or eliminate byproduct formation, increasing atom economy. uniroma1.it

Exploration of Novel Catalytic Applications Beyond Traditional Transition Metals

While transition-metal catalysis has been instrumental in functionalizing pyridines, there is a growing interest in developing catalytic systems that avoid rare, expensive, or toxic metals. researchgate.net This has led to significant advances in organocatalysis and photocatalysis, which offer new pathways for C-H functionalization and the construction of complex molecules under mild conditions.

Organocatalysis: This approach uses small organic molecules to catalyze reactions. A notable development is the photochemical organocatalytic functionalization of pyridines. nih.govnih.govresearchgate.netrecercat.cat In one strategy, a dithiophosphoric acid acts as a multifunctional catalyst: it serves as a Brønsted acid to activate the pyridine, a single-electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.govresearchgate.net This method allows for the direct C-H functionalization of pyridines with distinct regioselectivity that diverges from classical Minisci chemistry. nih.govnih.gov

Photocatalysis: Light-mediated reactions provide a powerful tool for generating reactive intermediates. The single-electron oxidation of pyridine N-oxides using photoredox catalysis can generate versatile pyridine N-oxy radicals. nih.gov These radicals can then be used in a variety of transformations, including C(sp³)–H functionalizations. nih.gov Another approach uses TiO₂ photocatalysis to achieve the anti-Markovnikov addition of pyridines to vinylarenes. rsc.org The solvent can play a critical role in these reactions, influencing the properties and stability of the photocatalyst. rsc.org

Table 2: Overview of Novel Catalytic Strategies for Pyridine Functionalization

Catalytic StrategyDescriptionKey AdvantagesExample Application
Photochemical OrganocatalysisUses a metal-free organic molecule (e.g., dithiophosphoric acid) and light to drive the reaction. nih.govresearchgate.netAvoids transition metals, offers unique regioselectivity, proceeds under mild conditions. nih.govnih.govDirect allylation of pyridines via pyridinyl radical coupling. nih.govacs.org
Photoredox Catalysis with N-OxidesGenerates reactive N-oxy radicals from pyridine N-oxides via single-electron transfer initiated by a photocatalyst. nih.govEnables functionalization of unactivated C(sp³)–H bonds under mild conditions. nih.govC–H heteroarylation of alkanes. nih.gov
Semiconductor PhotocatalysisUtilizes a semiconductor like TiO₂ to generate electron-hole pairs upon irradiation, activating the pyridine substrate. rsc.orgUses an inexpensive, reusable catalyst; enables unconventional bond formations.Anti-Markovnikov addition of pyridines to vinylarenes. rsc.org
Base-Promoted AnnulationA transition-metal-free, one-pot synthesis using a base like Cs₂CO₃ to construct the pyridine ring from simple precursors. mdpi.comHigh chemoselectivity, wide substrate scope, and avoids metal catalysts. mdpi.comSynthesis of 3,5-diaryl pyridines from aromatic alkynes and benzamides. mdpi.com

Integration with Advanced Materials Science for Functional Materials

The unique electronic and coordination properties of the pyridine nucleus make it an excellent building block for advanced functional materials. Pyridylmethanols, such as (3-Methoxypyridin-4-yl)methanol, offer multiple coordination sites—the pyridine nitrogen and the methanol (B129727) oxygen—making them attractive ligands for creating metal-organic frameworks (MOFs), coordination polymers, and other supramolecular assemblies.

The future in this area points towards:

Luminescent Materials: The pyridine ring can act as an excellent "acceptor" for metal-to-ligand charge-transfer (MLCT) electronic excitations in transition metal complexes. cdnsciencepub.com By incorporating pyridylmethanol ligands into complexes with metals like ruthenium or iridium, it is possible to design novel phosphorescent materials for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Catalytic Frameworks: Integrating pyridylmethanol-based catalytic sites into porous materials like MOFs can lead to highly active and selective heterogeneous catalysts. The defined pore structure of the MOF can control substrate access to the active site, mimicking the specificity of enzymes.

Smart Polymers: The hydroxyl group of the pyridylmethanol moiety can be used to polymerize or graft these molecules onto polymer backbones. The pyridine unit can impart pH-responsiveness, metal-binding capabilities, or other stimuli-responsive properties to the resulting polymer, making them suitable for applications in drug delivery, self-healing materials, and environmental remediation.

Expanding the Scope of Biological and Therapeutic Applications

The pyridine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.govnih.gov Pyridine derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov The compound this compound, with its specific substitution pattern, represents a template that can be explored for various therapeutic targets.

Future research directions include:

Novel Antibacterial Agents: With the rise of multidrug-resistant (MDR) pathogens, there is an urgent need for new antibiotics. nih.gov Pyridine derivatives have shown promise against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis and screening of libraries based on the pyridylmethanol scaffold could lead to the discovery of new antibacterial agents with novel mechanisms of action.

Kinase Inhibitors: Many successful anticancer drugs are kinase inhibitors, and the pyridine ring is a common feature in these molecules. The pyridylmethanol scaffold can be elaborated to target specific ATP-binding sites in kinases implicated in cancer progression.

CNS-Active Agents: The pyridine structure is present in drugs that act on the central nervous system. The ability of the pyridine nitrogen to participate in hydrogen bonding and its modulated basicity make it a valuable pharmacophore for interacting with neurological receptors and enzymes.

Table 3: Examples of Pyridine-Containing Drugs and Their Therapeutic Applications

Drug NameScaffold TypeTherapeutic Application
IsoniazidPyridineAntibiotic for tuberculosis. nih.gov
NifedipineDihydropyridine (B1217469)Calcium-channel blocker for hypertension. nih.gov
CrizotinibPyridineAnticancer agent (ALK inhibitor). nih.gov
Abiraterone AcetatePyridineProstate cancer treatment. nih.gov
EthionamidePyridineAntibiotic for tuberculosis. nih.gov
PioglitazonePyridineAntidiabetic agent. nih.gov

High-Throughput Screening and Automated Synthesis Platforms for Library Generation

The discovery of new drugs and materials is increasingly dependent on the ability to rapidly synthesize and screen large numbers of compounds. Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized this process. fiveable.me This frontier is particularly relevant for exploring the chemical space around scaffolds like this compound.

Key trends in this area are:

Combinatorial Library Synthesis: The development of robust synthetic reactions suitable for automated platforms is crucial. The Kröhnke pyridine synthesis, for example, is ideal for combinatorial applications as it allows for three points of diversity to be independently varied, and it proceeds in high yields on solid phase. researchgate.net This enables the creation of large, focused libraries of structurally related pyridines. researchgate.netnih.gov

Automated Synthesis: Robotic platforms can perform repetitive synthesis steps, allowing for the parallel production of hundreds or thousands of compounds with minimal manual intervention. youtube.com This accelerates the generation of compound libraries for screening.

DNA-Encoded Libraries (DELs): This technology involves synthesizing libraries of compounds where each molecule is attached to a unique DNA tag that encodes its chemical structure. This allows for the screening of massive libraries (billions of compounds) simultaneously against a biological target. The development of synthetic methods compatible with DNA-encoding is a major area of research.

Table 4: General Workflow for Combinatorial Library Synthesis and Screening

StepDescriptionKey Technologies
1. Library DesignComputational methods are used to design a virtual library of compounds with desired properties, focusing the synthetic effort on the most promising chemical space. nih.govIn silico screening, molecular docking, fragment-based design. nih.gov
2. SynthesisA large number of compounds are synthesized simultaneously using techniques like split-and-pool or parallel synthesis. wikipedia.orgSolid-phase synthesis, automated synthesis platforms, microfluidics. youtube.com
3. High-Throughput Screening (HTS)The synthesized library is rapidly screened against a biological target to identify "hits" with the desired activity. fiveable.meRobotic liquid handling, fluorescence polarization, enzyme assays.
4. Hit Identification & ValidationThe structures of the active compounds ("hits") are identified and their activity is confirmed through resynthesis and further testing.Deconvolution methods, mass spectrometry, NMR spectroscopy.
5. Lead OptimizationThe structure of the most promising hit is systematically modified to improve its potency, selectivity, and pharmacokinetic properties.Structure-activity relationship (SAR) studies, medicinal chemistry.

Q & A

Q. What are the common synthetic routes for (3-Methoxypyridin-4-yl)methanol?

Methodological Answer: The synthesis typically involves functionalization of pyridine derivatives. For example, a nucleophilic substitution reaction can introduce the hydroxymethyl group at the 4-position of 3-methoxypyridine. Key steps include:

  • Starting Material : 3-Methoxypyridine or halogenated derivatives (e.g., 4-chloro-3-methoxypyridine).
  • Hydroxymethylation : React with formaldehyde under basic conditions (e.g., NaOH) to install the hydroxymethyl group .
  • Purification : Column chromatography or recrystallization ensures high purity. For structurally similar compounds, yields exceeding 90% have been achieved via optimized stoichiometry and temperature control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H-NMR : Identifies methoxy (δ ~3.8–4.0 ppm) and hydroxymethyl (δ ~4.5–5.0 ppm) protons. Aromatic protons in the pyridine ring appear between δ 7.0–8.5 ppm .
    • 13C-NMR : Confirms methoxy (δ ~55–60 ppm) and hydroxymethyl (δ ~60–65 ppm) carbons.
  • FTIR : Detects O–H stretching (~3200–3500 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., C₇H₉NO₂) with ppm-level accuracy .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature : Store at –20°C for long-term stability (>4 years). Short-term storage at room temperature (RT) is acceptable if used within weeks .
  • Moisture Sensitivity : Keep desiccated to prevent hydrolysis of the methoxy or hydroxymethyl groups.
  • Light Sensitivity : Protect from UV exposure to avoid photodegradation of the aromatic system .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Selection : Use ethanol or THF for better solubility of intermediates. Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates .
  • Catalysis : Add catalytic acetic acid to accelerate imine formation in multi-step syntheses .
  • Temperature Control : Maintain 60–80°C for hydroxymethylation to balance reaction rate and side-product formation .
  • Workflow : Monitor reactions via TLC (silica gel, dichloromethane mobile phase) for real-time optimization .

Q. How do pH and temperature affect the stability of this compound?

Methodological Answer:

  • Acidic Conditions : Protonation of the pyridine nitrogen increases susceptibility to hydrolysis of the methoxy group. Avoid pH < 4 .
  • Basic Conditions : Hydroxymethyl groups may undergo oxidation or elimination at pH > 10.
  • Thermal Stability : Decomposition occurs above 150°C. Short-term stability at 25–50°C is acceptable for most reactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) sites. The 4-hydroxymethyl group directs electrophiles to the 2- and 6-positions of the pyridine ring.
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict reaction pathways .
  • Hammett Parameters : Quantify substituent effects; the methoxy group (σₚ ~ –0.27) activates the ring for EAS .

Q. How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/FTIR data with structurally analogous compounds (e.g., (6-Chloro-4-methoxypyridin-3-yl)methanol) .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to distinguish exchangeable protons (e.g., –OH) .
  • Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Building Block : Serves as a precursor for kinase inhibitors or antiviral agents. The hydroxymethyl group is functionalized via esterification or oxidation to aldehydes for cross-coupling .
  • Case Study : In triazolo[4,3-a]pyridine synthesis, similar compounds are condensed with hydrazines to form heterocycles with bioactive potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.